Cas no 20690-84-0 (Phenol,2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-)

Phenol,2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]- structure
20690-84-0 structure
Product Name:Phenol,2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-
CAS No:20690-84-0
MF:C23H32O2
MW:340.498987197876
CID:1395606
PubChem ID:630999
Update Time:2025-04-20

Phenol,2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Phenol,2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-
    • 4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,6-dimethylphenol
    • Mesitol, .alpha.4-(3,5-di-tert-butyl-4-hydroxyphenyl)-
    • Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(4-hydroxy-3,5-dimethylphenyl)methyl]-
    • 20690-84-0
    • SCHEMBL8772331
    • NHXXTZWEQOFSGU-UHFFFAOYSA-N
    • DTXSID10348147
    • Inchi: 1S/C23H32O2/c1-14-9-16(10-15(2)20(14)24)11-17-12-18(22(3,4)5)21(25)19(13-17)23(6,7)8/h9-10,12-13,24-25H,11H2,1-8H3
    • InChI Key: NHXXTZWEQOFSGU-UHFFFAOYSA-N
    • SMILES: OC1C(=CC(CC2C=C(C)C(=C(C)C=2)O)=CC=1C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 340.24036
  • Monoisotopic Mass: 340.240230259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 4
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.2
  • Topological Polar Surface Area: 40.5Ų

Experimental Properties

  • PSA: 40.46
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